molecular formula C15H23N5OS B10917997 6-ethyl-1-methyl-5-{[2-(piperidin-1-yl)ethyl]sulfanyl}-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

6-ethyl-1-methyl-5-{[2-(piperidin-1-yl)ethyl]sulfanyl}-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No.: B10917997
M. Wt: 321.4 g/mol
InChI Key: UKWRNSUDDSMQTQ-UHFFFAOYSA-N
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Description

6-ETHYL-1-METHYL-5-[(2-PIPERIDINOETHYL)SULFANYL]-1,6-DIHYDRO-7H-PYRAZOLO[4,3-D]PYRIMIDIN-7-ONE is a heterocyclic compound that belongs to the class of pyrazolo[4,3-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ETHYL-1-METHYL-5-[(2-PIPERIDINOETHYL)SULFANYL]-1,6-DIHYDRO-7H-PYRAZOLO[4,3-D]PYRIMIDIN-7-ONE typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 5-amino-1-methylpyrazole with ethyl acetoacetate, followed by cyclization with thiourea to form the pyrazolo[4,3-d]pyrimidine core.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-ETHYL-1-METHYL-5-[(2-PIPERIDINOETHYL)SULFANYL]-1,6-DIHYDRO-7H-PYRAZOLO[4,3-D]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-ETHYL-1-METHYL-5-[(2-PIPERIDINOETHYL)SULFANYL]-1,6-DIHYDRO-7H-PYRAZOLO[4,3-D]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ETHYL-1-METHYL-5-[(2-PIPERIDINOETHYL)SULFANYL]-1,6-DIHYDRO-7H-PYRAZOLO[4,3-D]PYRIMIDIN-7-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidinoethylsulfanyl group enhances its solubility and bioavailability, making it a promising candidate for further development .

Properties

Molecular Formula

C15H23N5OS

Molecular Weight

321.4 g/mol

IUPAC Name

6-ethyl-1-methyl-5-(2-piperidin-1-ylethylsulfanyl)pyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C15H23N5OS/c1-3-20-14(21)13-12(11-16-18(13)2)17-15(20)22-10-9-19-7-5-4-6-8-19/h11H,3-10H2,1-2H3

InChI Key

UKWRNSUDDSMQTQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(C=NN2C)N=C1SCCN3CCCCC3

Origin of Product

United States

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